4-Chloro-2,3-difluoro-6-nitroaniline
Overview
Description
4-Chloro-2,3-difluoro-6-nitroaniline is an organic compound with the molecular formula C6H3ClF2N2O2 It is a derivative of aniline, characterized by the presence of chloro, difluoro, and nitro substituents on the benzene ring
Mechanism of Action
Mode of Action
Based on its structural similarity to other nitroaniline compounds, it may undergo a series of reactions including nitration, conversion from the nitro group to an amine, and bromination .
Pharmacokinetics
Based on its chemical structure, it is likely that it has some degree of bioavailability .
Result of Action
The molecular and cellular effects of 4-Chloro-2,3-difluoro-6-nitroaniline’s action are currently unknown. More research is needed to understand the full range of its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,3-difluoro-6-nitroaniline typically involves the nitration of 4-Chloro-2,3-difluoroaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,3-difluoro-6-nitroaniline can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: 4-Chloro-2,3-difluoro-6-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2,3-difluoro-6-nitroaniline has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluoro-6-nitroaniline
- 4,5-Difluoro-2-nitroaniline
- 3,5-Difluoro-2-nitroaniline
Uniqueness
4-Chloro-2,3-difluoro-6-nitroaniline is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and physical properties. The presence of both chloro and difluoro groups, along with the nitro group, makes it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
4-chloro-2,3-difluoro-6-nitroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2N2O2/c7-2-1-3(11(12)13)6(10)5(9)4(2)8/h1H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNHSXLQLJDKAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)F)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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